molecular formula C19H25N3O2 B7436181 N-[3-(cyanomethoxy)phenyl]-3-cyclohexylpyrrolidine-1-carboxamide

N-[3-(cyanomethoxy)phenyl]-3-cyclohexylpyrrolidine-1-carboxamide

Cat. No. B7436181
M. Wt: 327.4 g/mol
InChI Key: IDBBXRHBUQIZPW-UHFFFAOYSA-N
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Description

N-[3-(cyanomethoxy)phenyl]-3-cyclohexylpyrrolidine-1-carboxamide, also known as CPP-109, is a synthetic compound that has been extensively researched for its potential therapeutic effects. CPP-109 is a derivative of the naturally occurring compound, gamma-aminobutyric acid (GABA), which plays a crucial role in the central nervous system. CPP-109 has been studied for its ability to modulate GABA receptors, leading to potential applications in the treatment of addiction, anxiety, and other neurological disorders.

Mechanism of Action

N-[3-(cyanomethoxy)phenyl]-3-cyclohexylpyrrolidine-1-carboxamide works by modulating GABA receptors in the brain. GABA is the primary inhibitory neurotransmitter in the central nervous system, and its receptors play a crucial role in regulating neuronal activity. N-[3-(cyanomethoxy)phenyl]-3-cyclohexylpyrrolidine-1-carboxamide binds to GABA receptors and enhances their activity, leading to a decrease in neuronal excitability. This effect is thought to underlie its potential therapeutic effects in addiction and other neurological disorders.
Biochemical and Physiological Effects:
N-[3-(cyanomethoxy)phenyl]-3-cyclohexylpyrrolidine-1-carboxamide has been shown to have a number of biochemical and physiological effects. Studies have demonstrated that it can increase GABA receptor activity in the brain, leading to a decrease in neuronal excitability. This effect is thought to underlie its potential therapeutic effects in addiction and other neurological disorders. N-[3-(cyanomethoxy)phenyl]-3-cyclohexylpyrrolidine-1-carboxamide has also been shown to have anti-inflammatory effects, which may contribute to its therapeutic effects in certain conditions.

Advantages and Limitations for Lab Experiments

One advantage of using N-[3-(cyanomethoxy)phenyl]-3-cyclohexylpyrrolidine-1-carboxamide in lab experiments is that it has been extensively studied and its mechanism of action is well understood. This makes it a useful tool for studying the role of GABA receptors in the brain and their potential therapeutic effects. However, one limitation is that N-[3-(cyanomethoxy)phenyl]-3-cyclohexylpyrrolidine-1-carboxamide has a relatively short half-life, which may limit its usefulness in certain experiments.

Future Directions

There are a number of potential future directions for research on N-[3-(cyanomethoxy)phenyl]-3-cyclohexylpyrrolidine-1-carboxamide. One area of interest is its potential as a treatment for other types of addiction, such as opioid addiction. Another area of research could explore the potential use of N-[3-(cyanomethoxy)phenyl]-3-cyclohexylpyrrolidine-1-carboxamide in the treatment of other neurological disorders, such as epilepsy or Parkinson's disease. Additionally, future research could focus on developing new derivatives of N-[3-(cyanomethoxy)phenyl]-3-cyclohexylpyrrolidine-1-carboxamide with improved pharmacokinetic properties or alternative mechanisms of action.

Synthesis Methods

The synthesis of N-[3-(cyanomethoxy)phenyl]-3-cyclohexylpyrrolidine-1-carboxamide involves several steps, starting with the reaction of cyclohexanone with methylamine to form N-methylcyclohexylamine. The N-methylcyclohexylamine is then reacted with 3-(cyanomethoxy)benzoyl chloride to form the intermediate, N-[3-(cyanomethoxy)phenyl]-N-methylcyclohexylamine. This intermediate is then reacted with pyrrolidine-1-carboxylic acid to form N-[3-(cyanomethoxy)phenyl]-3-cyclohexylpyrrolidine-1-carboxamide.

Scientific Research Applications

N-[3-(cyanomethoxy)phenyl]-3-cyclohexylpyrrolidine-1-carboxamide has been extensively studied for its potential therapeutic effects. One area of research has focused on its potential as a treatment for addiction, particularly cocaine addiction. Studies have shown that N-[3-(cyanomethoxy)phenyl]-3-cyclohexylpyrrolidine-1-carboxamide can reduce cocaine-seeking behavior in animal models, and clinical trials have been conducted to assess its efficacy in humans. Other areas of research have explored the potential use of N-[3-(cyanomethoxy)phenyl]-3-cyclohexylpyrrolidine-1-carboxamide in the treatment of anxiety, depression, and other neurological disorders.

properties

IUPAC Name

N-[3-(cyanomethoxy)phenyl]-3-cyclohexylpyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O2/c20-10-12-24-18-8-4-7-17(13-18)21-19(23)22-11-9-16(14-22)15-5-2-1-3-6-15/h4,7-8,13,15-16H,1-3,5-6,9,11-12,14H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDBBXRHBUQIZPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2CCN(C2)C(=O)NC3=CC(=CC=C3)OCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-(cyanomethoxy)phenyl]-3-cyclohexylpyrrolidine-1-carboxamide

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